molecular formula C17H13FN2O2 B13887015 6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one

6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one

Cat. No.: B13887015
M. Wt: 296.29 g/mol
InChI Key: JARVUBLMGKMVHO-UHFFFAOYSA-N
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Description

6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and fluoro-hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate benzyl and fluoro-hydroxyphenyl precursors with a pyrimidine core. One common method includes the use of benzyl bromide and 3-fluoro-4-hydroxybenzaldehyde in the presence of a base, followed by cyclization with a suitable pyrimidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The fluoro group can be reduced to a hydrogen atom.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products

Scientific Research Applications

6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4-one
  • 6-Benzyl-3-(3-chloro-4-hydroxyphenyl)pyrimidin-4-one
  • 6-Benzyl-3-(3-methyl-4-hydroxyphenyl)pyrimidin-4-one

Uniqueness

6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

6-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one

InChI

InChI=1S/C17H13FN2O2/c18-15-10-14(6-7-16(15)21)20-11-19-13(9-17(20)22)8-12-4-2-1-3-5-12/h1-7,9-11,21H,8H2

InChI Key

JARVUBLMGKMVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N(C=N2)C3=CC(=C(C=C3)O)F

Origin of Product

United States

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